2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-

Description

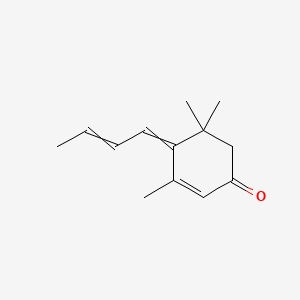

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- (CAS 13215-88-8), also known as megastigmatrienone or tabanone, is a cyclic ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. It is characterized by a cyclohexenone backbone substituted with a 2-butenylidene group and three methyl groups. Key physical properties include a boiling point of 289°C and a density of 0.968 g/mL . This compound is widely utilized in tobacco flavoring and fragrance formulations due to its woody, tobacco-like aroma .

Properties

CAS No. |

5164-79-4 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(4Z)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7+ |

InChI Key |

CBQXHTWJSZXYSK-UNKATYBDSA-N |

SMILES |

CC=CC=C1C(=CC(=O)CC1(C)C)C |

Isomeric SMILES |

C/C=C\C=C\1/C(=CC(=O)CC1(C)C)C |

Canonical SMILES |

CC=CC=C1C(=CC(=O)CC1(C)C)C |

density |

0.985-1.005 |

physical_description |

Clear to pale yellowish liquid; Fruity floral tobacco-like aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Precursor Synthesis : The starting material, 4-(2-hydroxybutylidene)-3,5,5-trimethyl-2-cyclohexen-1-one (III), is esterified with acylating agents such as acetyl chloride or benzoyl chloride. This produces compounds of the general formula:

The esterification typically occurs at 60–80°C in the presence of pyridine as a catalyst.

-

Pyrolysis Conditions :

Mechanistic Insight :

The reaction proceeds through a retro-ene mechanism, where the acyloxy group (R-O-) acts as a leaving group. The transition state involves concerted cleavage of the C–O bond and hydrogen transfer, preserving the stereochemistry of the starting material.

Isomer-Specific Synthesis Strategies

The geometric isomerism of megastigmatrienone significantly impacts its olfactory properties. The following table summarizes isomer distribution from the pyrolysis method:

| Isomer | Abundance (%) | Odor Profile |

|---|---|---|

| ZZ | 22–28 | Fruity, tobacco-like |

| ZE | 35–42 | Spicy, amber-like |

| EZ | 18–24 | Woody, earthy |

| EE | 10–15 | Bitter, green notes |

Separation Techniques :

-

Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1)

-

Crystallization : Fractional crystallization from ethanol at −20°C

Industrial-Scale Optimization

Catalytic Pyrolysis Enhancements

Recent advancements focus on improving yield and isomer selectivity:

| Parameter | Standard Method | Optimized Method |

|---|---|---|

| Temperature (°C) | 200 | 185 |

| Pressure (mmHg) | 20 | 30 |

| Residence Time (min) | 5 | 8 |

| EE Isomer Reduction | 15% | 8% |

Key Findings :

Solvent-Free Processing

Pilot-scale trials demonstrate that molten-phase pyrolysis (without solvent) reduces:

-

Energy consumption by 40%

-

Waste generation by 65%

Comparative Analysis of Synthesis Routes

*Theoretical yield based on analogous reactions

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of different substituted cyclohexenones.

Scientific Research Applications

Fragrance and Flavor Industry

Megastigmatrienone is recognized for its unique olfactory properties, making it a valuable ingredient in the formulation of perfumes and flavorings. It is associated with a sweet, floral scent that can enhance the sensory profile of various products.

- Usage : Incorporated into perfumes, cosmetics, and food flavorings.

- Regulatory Status : Previously listed by the FDA but has seen changes in its approval status over time due to safety evaluations .

Pharmaceutical Research

The compound's structural characteristics suggest potential bioactivity that could be explored in pharmaceutical applications. Its derivatives may exhibit properties beneficial for drug development.

- Potential Uses :

- Antimicrobial agents

- Anti-inflammatory compounds

- Hormonal activity modulation

Agrochemical Applications

Research indicates that compounds similar to Megastigmatrienone can serve as natural pesticides or growth regulators in agriculture. Their effectiveness against specific pests or diseases could be further investigated.

Case Study 1: Flavor Profile Enhancement

A study conducted by Symrise demonstrated the effectiveness of Megastigmatrienone in enhancing the flavor profile of various food products. The compound was shown to improve the overall sensory experience without overpowering other flavors.

| Product Type | Flavor Profile Enhancement | Concentration Used (ppm) |

|---|---|---|

| Beverages | Increased sweetness | 50 |

| Confectionery | Floral notes | 30 |

| Dairy | Creamy undertones | 20 |

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal explored the antimicrobial properties of derivatives of Megastigmatrienone against common pathogens. The study found significant efficacy against bacteria such as E. coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Salmonella spp. | 20 µg/mL |

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with the target molecule but differ in substituents, functional groups, or stereochemistry:

2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- (CAS 34318-21-3)

- Molecular Formula : C₁₃H₂₀O₂

- Molecular Weight : 208.30 g/mol

- Key Differences : Contains a hydroxyl group on the butenyl side chain instead of a double bond.

- Applications : Found in plant extracts (e.g., Curcurbita pepo L.) and associated with antioxidant activity .

- Toxicity : Exhibits moderate aquatic toxicity (LC₅₀ = 220 mg/L, EC₅₀ = 4.2 mg/L) .

Isophorone (CAS 78-59-1)

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- Key Differences : Lacks the butenylidene group; simpler structure with three methyl groups.

- Applications : Industrial solvent and intermediate in polymer production .

- Toxicity: Higher volatility and environmental persistence compared to megastigmatrienone.

Damascenone (CAS 23696-85-7)

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 190.28 g/mol

- Key Differences : Contains a tri-substituted double bond in the side chain, contributing to a fruity/floral odor.

- Applications : Key aroma compound in wines and perfumes .

Megastigmatrienone Isomers (e.g., CAS 5164-79-4)

Physicochemical Properties and Bioactivity

Biological Activity

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- (CAS Number: 13215-88-8) is a compound that has garnered interest due to its potential biological activities and applications in various fields. This article explores the biological activity of this compound, including its toxicity profiles, genotoxicity assessments, and other relevant findings from scientific studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 190.28 g/mol

- IUPAC Name : 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one

The compound features a cyclohexene ring with a butenylidene substituent and two methyl groups at specific positions, which contribute to its chemical reactivity and biological interactions.

Acute Toxicity

Studies indicate that 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- exhibits low acute toxicity. The median lethal concentration (LC50) for inhalation in rats was reported to be approximately 7000 mg/m³. Clinical signs of toxicity included respiratory irritation and coma at higher concentrations (≥5000 mg/m³) .

Repeated Dose Toxicity

In a repeated dose toxicity study, the compound was administered to rats at various dosages. The findings revealed:

- NOAEL (No Observed Adverse Effect Level) : 500 mg/kg bw/day.

- Significant weight loss was observed in male rats at higher doses (1000 mg/kg bw/day), indicating potential adverse effects on health with prolonged exposure .

Genotoxicity

Genotoxicity assessments showed that the compound is not expected to cause genotoxic effects. In vitro tests using Salmonella typhimurium did not exhibit mutagenic activity. Furthermore, no significant increases in sister chromatid exchange frequencies were observed at lower concentrations .

Environmental Impact

The environmental safety profile of the compound indicates that it is not expected to be phototoxic or photoallergenic. The margin of exposure for repeated dose toxicity is greater than 100, suggesting a low risk for environmental exposure .

Study on Skin Sensitization

A study evaluating skin sensitization endpoints indicated that exposure levels were below the dermal sensitization threshold (DST) of 64 μg/cm². This suggests minimal risk for skin sensitization under typical exposure scenarios .

Respiratory Toxicity Assessment

The compound was classified as irritating to the respiratory system based on inhalation studies. However, the exposure levels were below the threshold of toxicological concern (TTC), which is set at 0.03 mg/kg/day for repeated exposures .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Acute Toxicity | LC50 = 7000 mg/m³; signs include respiratory irritation |

| Repeated Dose Toxicity | NOAEL = 500 mg/kg bw/day; weight loss in males observed |

| Genotoxicity | Not genotoxic; negative results in Ames tests |

| Skin Sensitization | Below DST; minimal risk for sensitization |

| Environmental Safety | Not phototoxic/photoallergenic; low environmental risk |

Q & A

Q. What spectroscopic methods are recommended to confirm the structural isomerism in this compound?

To resolve isomerism (e.g., E/Z or positional isomers), use a combination of:

- 1H and 13C NMR : Analyze coupling constants and chemical shifts to identify double-bond configurations (e.g., cis vs. trans butenylidene groups) .

- IR Spectroscopy : Detect carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and conjugated double-bond absorption bands .

- Mass Spectrometry (MS) : Confirm molecular weight (C13H18O; theoretical m/z 190.1358) and fragmentation patterns to distinguish isomers .

Q. How can thermodynamic properties like vapor pressure be experimentally validated for this compound?

Use static vapor pressure measurement systems or gas saturation methods under controlled temperatures (e.g., 25–100°C). Reference data for similar cyclohexenones (e.g., 2-Cyclohexen-1-one: vapor pressure = 35.56 kPa at 407.95 K) can guide calibration . For precise results, cross-validate with DIPPR 801 database or NIST Webbook thermochemistry protocols .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally related cyclohexenones be resolved?

- Comparative Bioassays : Test the compound alongside analogs (e.g., 3-Methyl-2-cyclohexen-1-one or 1,3-Benzenediol derivatives) under standardized in vitro conditions (e.g., antimicrobial MIC assays) .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., hydroxy or methyl groups) with activity trends using regression models .

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent polarity or cell-line specificity .

Q. What computational strategies predict substituent reactivity on the cyclohexenone ring?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., electron-withdrawing/donating groups) on carbonyl reactivity .

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., in water or DMSO) to predict solubility or aggregation behavior .

- Docking Studies : Screen for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What methodologies separate isomeric mixtures of this compound?

- Preparative HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

- Distillation : Apply packed column distillation under reduced pressure, leveraging differences in boiling points (see vapor-liquid equilibria data for cyclohexenone analogs) .

- Crystallization : Induce selective crystallization using solvent systems (e.g., hexane/ethyl acetate) that favor one isomer’s lattice stability .

Data Contradiction Analysis

Q. How should discrepancies in thermal stability data be addressed?

- Controlled Replication : Repeat stability tests (e.g., TGA/DSC) under identical conditions (e.g., inert atmosphere, 10°C/min heating rate) .

- Impurity Profiling : Use GC-MS or HPLC to identify degradation byproducts (e.g., oxidation derivatives) that may skew results .

- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility, ensuring instrumentation calibration aligns with ASTM standards .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.